molecular formula C12H9N3O5 B2608970 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid CAS No. 382173-94-6

2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid

Cat. No.: B2608970
CAS No.: 382173-94-6
M. Wt: 275.22
InChI Key: JTKHUIVPXZCMCB-UHFFFAOYSA-N
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Description

2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a diazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid typically involves the reaction of a benzoic acid derivative with a diazinan compound under controlled conditions. The reaction often requires the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to promote the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The industrial synthesis may also incorporate advanced purification techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications, such as its potential use as a biochemical probe or in the development of new materials .

Properties

IUPAC Name

2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-9-7(10(17)15-12(20)14-9)5-13-8-4-2-1-3-6(8)11(18)19/h1-5H,(H,18,19)(H3,14,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMVLHLJUSGBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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